2-methyl-2-(oxolan-3-yl)propanal
Description
2-Methyl-2-(oxolan-3-yl)propanal is a branched aldehyde featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position. The compound’s structure comprises a propanal backbone (CH3-C(CH3)(CHO)-) with a tetrahydrofuran ring attached to the central carbon. For instance, lists a related compound, 2-methyl-2-(oxolan-3-yl)propan-1-amine (Mol. Wt. 187.15), indicating its relevance in building-block chemistry .
Properties
CAS No. |
1934456-60-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(oxolan-3-yl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The specific methods and conditions can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(oxolan-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-methyl-2-(oxolan-3-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is used in the production of fragrances and flavor compounds.
Mechanism of Action
The mechanism of action of 2-methyl-2-(oxolan-3-yl)propanal involves its reactivity as an aldehyde. The terminal carbonyl group is susceptible to nucleophilic attacks, making it a reactive intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)
- Molecular Formula : C₇H₁₄N₂O₂S
- Structure : Features a methylthio (-S-CH₃) group and a carbamoyloxime moiety (-N-O-C(O)-NHCH₃) on the propanal backbone.
- Properties :
- Applications : Nematicide/insecticide for crops like cotton .
- Regulatory Status : Banned or restricted in multiple countries due to human and environmental risks .
Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)
- Molecular Formula: C₂₆H₂₁F₆NO₅
- Structure : Substitutes the methylthio group in aldicarb with a methylsulfonyl (-SO₂-CH₃) group.
- Applications : Acaricide/insecticide with broader stability due to the sulfonyl group .
- Toxicity : Moderate; sulfonyl groups typically reduce reactivity compared to thioethers.
2-Methyl-2-(oxolan-3-yl)propanal
- Hypothetical Molecular Formula : C₈H₁₄O₂ (based on structural analysis).
- Structure : Replaces the methylthio/sulfonyl groups in aldicarb/aldoxycarb with a tetrahydrofuran ring.
- Key Differences :
- Polarity : The oxolan ring’s oxygen atom enhances polarity, likely increasing water solubility compared to aldicarb.
- Reactivity : The aldehyde group may render it more prone to oxidation or nucleophilic addition than the oxime derivatives in aldicarb.
- Toxicity : Expected to be lower than aldicarb due to the absence of carbamate or sulfur-based toxicophores.
Comparative Data Table
Research Findings and Implications
Biological Activity
Overview
2-Methyl-2-(oxolan-3-yl)propanal is an organic compound classified as a branched aldehyde, notable for its unique structure which includes a terminal carbonyl group and a tetrahydrofuran (oxolan) ring. This compound has garnered interest in various fields, including organic synthesis, drug discovery, and the production of flavors and fragrances. Its biological activity is primarily attributed to its reactivity as an aldehyde, allowing it to interact with nucleophilic sites on biomolecules, thereby influencing cellular processes and metabolic pathways.
The molecular formula of this compound is . Its structure can be described as follows:
- Functional Groups : Aldehyde and oxolan ring.
- Reactivity : As an aldehyde, it can undergo oxidation to form carboxylic acids, reduction to form alcohols, and participate in nucleophilic substitution reactions.
The biological activity of this compound is largely due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications in enzyme activity and influence metabolic pathways. The specific mechanisms include:
- Covalent Bond Formation : The aldehyde group can react with amino acid residues in proteins, particularly cysteine and lysine.
- Enzyme Modulation : Alterations in enzyme kinetics due to the binding of the compound can affect metabolic regulation.
Applications in Research
Research has explored the potential applications of this compound in various domains:
- Organic Synthesis : Used as a building block for synthesizing more complex molecules.
- Biological Studies : Investigated for its interactions with biomolecules and potential therapeutic properties.
- Industrial Uses : Employed in the production of specialty chemicals.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-Methylpropanal | Simpler aldehyde without the oxolan ring | Lacks the oxolan ring |
| 3-Methylbutanal | Another branched aldehyde | Different carbon chain structure |
| 2-Methyl-2-(oxolan-2-yl)propanal | Structural isomer with the oxolan ring at a different position | Different connectivity of the oxolan ring |
| 3-(oxolan-2-yl)propanal | Similar compound with different oxolan positioning | Different location of the oxolan ring |
Case Studies
Several studies have focused on the biological implications of this compound:
- Enzyme Kinetics Study : A study examining how this compound affects enzyme activity in metabolic pathways revealed significant alterations in reaction rates, indicating its potential role as a biochemical modulator.
- Toxicological Assessment : Research on the safety profile of this compound indicated that while it shows promise for therapeutic applications, caution is warranted due to its reactivity and potential toxicity upon exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
